![molecular formula C7H7NO B1299792 3-Methylpyridine-2-carbaldehyde CAS No. 55589-47-4](/img/structure/B1299792.png)
3-Methylpyridine-2-carbaldehyde
Overview
Description
3-Methylpyridine-2-carbaldehyde, also known as 3-Methylpyridine-2-carboxaldehyde, is an organic compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 g/mol . This compound is part of the heteroarene carbaldehydes family .
Molecular Structure Analysis
The molecule has a pyridine ring substituted at one position by a methyl group and at another position by an aldehyde group . The InChI string isInChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3
. The SMILES string is Cc1cccnc1C=O
. Physical And Chemical Properties Analysis
3-Methylpyridine-2-carbaldehyde is a liquid at room temperature . It has a refractive index of 1.538 and a density of 1.080 g/mL at 25 °C . It has a molecular weight of 121.14 g/mol .Scientific Research Applications
Organic Synthesis
3-Methylpyridine-2-carbaldehyde: is a valuable intermediate in organic synthesis. Its aldehyde group is highly reactive, making it suitable for condensation reactions . It can be used to synthesize various heterocyclic compounds, which are the backbone of many pharmaceuticals and agrochemicals. The compound’s ability to participate in different organic reactions expands the repertoire of synthetic chemists in creating complex molecules.
Pharmaceuticals
In the pharmaceutical industry, 3-Methylpyridine-2-carbaldehyde serves as a precursor for the synthesis of drugs . It can be transformed into compounds that exhibit biological activity and can be further modified to enhance their pharmacokinetic properties. This compound is particularly useful in the development of small molecule therapeutics due to its structural versatility.
Agrochemicals
The compound finds application in the synthesis of agrochemicals . Its pyridine ring is a common motif in pesticides and herbicides. It can be used to create compounds that control pests and diseases in crops, contributing to increased agricultural productivity. The pyridine moiety is known for its ability to interact with various biological targets, making it a key structure in agrochemical design.
Dyestuffs
3-Methylpyridine-2-carbaldehyde: is used in the production of dyestuffs . It can react with other compounds to form chromophores, which are the color-giving part of dyes. This application is significant in the textile industry, where such dyes are used to color fabrics.
Ligand Synthesis
This compound is also employed in the synthesis of ligands for transition metal catalysis . Ligands derived from 3-Methylpyridine-2-carbaldehyde can bind to metals, forming complexes that catalyze important chemical reactions. These catalysts are crucial in industrial processes, including the manufacture of polymers and fine chemicals.
Material Science
In material science, derivatives of 3-Methylpyridine-2-carbaldehyde are explored for their electronic properties . They can be used in the development of organic semiconductors, which have applications in solar cells and light-emitting diodes (LEDs). The pyridine ring’s ability to conduct electricity makes it an interesting component for organic electronic materials.
Safety and Hazards
3-Methylpyridine-2-carbaldehyde is classified as a combustible liquid . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only in well-ventilated areas . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Mechanism of Action
Target of Action
3-Methylpyridine-2-carbaldehyde is a complex organic compound with the empirical formula C7H7NO Similar compounds such as 3-methylpyridine have been found to interact with enzymes like collagenase 3 and stromelysin-1 .
Pharmacokinetics
Its physical properties such as a density of 1080 g/mL at 25 °C and a refractive index of n20/D 1.538 suggest that it may have certain pharmacokinetic characteristics common to other similar compounds.
Action Environment
The action, efficacy, and stability of 3-Methylpyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C . Its solubility, volatility, and reactivity can also be affected by temperature, pH, and the presence of other substances.
properties
IUPAC Name |
3-methylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-3-2-4-8-7(6)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVLWWFVYNMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363545 | |
Record name | 3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55589-47-4 | |
Record name | 3-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylpyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the intramolecular hydrogen bonding in the crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate?
A1: The research paper highlights the presence of an intramolecular N—H⋯N(imine) hydrogen bond in the crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate []. This interaction contributes to the molecule's overall stability and conformation. Additionally, the paper explains that the molecule further interacts with water molecules through hydrogen bonding, leading to the formation of supramolecular layers. These structural details are crucial for understanding the solid-state packing and potential physicochemical properties of this compound.
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